
N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as HPP-5I, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, studies have shown that N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide can also exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is the development of N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods for N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide could help to facilitate its use in future studies.
Méthodes De Synthèse
N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-hydroxybenzoic acid with ethyl acetoacetate to form ethyl 4-(4-hydroxyphenyl)-6-oxo-2-cyclohexen-1-ylacetate. This compound can then undergo a series of reactions to yield N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-9-20-17(23)14-8-3-11(10-15(14)18(20)24)16(22)19-12-4-6-13(21)7-5-12/h3-8,10,21H,2,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODJNWWGPXFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
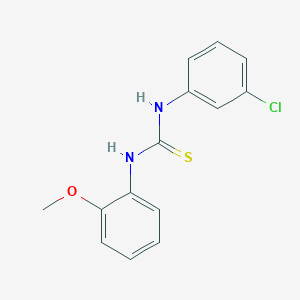
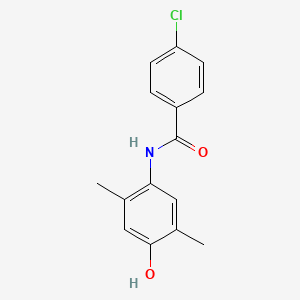
![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
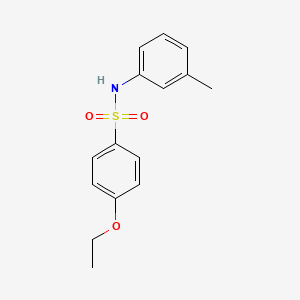
![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)
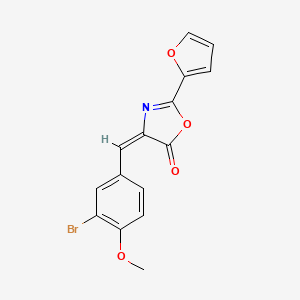
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)
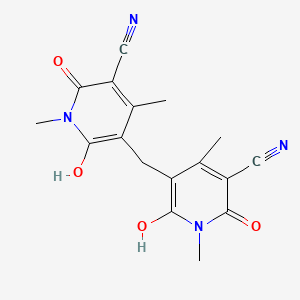
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)